molecular formula C21H18F2N2O2 B608603 Lji308 CAS No. 1627709-94-7

Lji308

Cat. No.: B608603
CAS No.: 1627709-94-7
M. Wt: 368.3838
InChI Key: YUYJEQHNWKQNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
LJI308 (C₂₁H₁₈F₂N₂O₂; molecular weight: 368.38 g/mol) is a small-molecule inhibitor targeting the N-terminal kinase domain (NTKD) of p90 ribosomal S6 kinase (RSK) isoforms (RSK1-4) . It exhibits potent biochemical activity, with IC₅₀ values ranging from 0.004 to 0.013 μM against RSK1-3 .

Mechanism of Action
this compound inhibits RSK-mediated phosphorylation of downstream targets, including the oncogenic transcription factor Y-box binding protein-1 (YB-1). This suppression disrupts cancer stem cell (CSC) survival and chemoresistance in triple-negative breast cancer (TNBC). In vitro studies demonstrate that this compound induces apoptosis in TNBC cells, reducing viability by up to 90% at 10 μM in 2D and 3D cultures .

Therapeutic Applications this compound is primarily investigated in TNBC for its ability to eradicate CSCs, a population resistant to conventional chemotherapy. It selectively targets transformed cells while sparing non-tumorigenic mammary epithelial cells (HMECs) .

Preparation Methods

LJI308, chemically known as 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol, can be synthesized through a series of organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

LJI308 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Targeting Triple-Negative Breast Cancer (TNBC)

LJI308 has been extensively studied for its effects on TNBC, a subtype characterized by high rates of recurrence and resistance to conventional chemotherapy. Research indicates that this compound effectively targets cancer stem cells within TNBC populations, which are often responsible for tumor relapse .

  • Case Study: TNBC Cell Lines
    In experiments with HTRY-LT cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 90%) over a period of 4 to 8 days, demonstrating its efficacy against aggressive cancer types .
Cell Line Concentration (μM) Viability Reduction (%) Notes
HTRY-LT1-10Up to 90Induces apoptosis
MDA-MB-2311-10Significant reductionTargets CSCs effectively

Overcoming Chemoresistance

One of the critical challenges in treating cancers like TNBC is the presence of chemoresistant cancer stem cells. This compound has shown promise in overcoming this resistance by effectively eradicating these cells when used alone or in combination with traditional chemotherapy agents .

  • Study Findings
    In studies assessing the sensitivity of CD44+/CD49f+ TNBC cells compared to their counterparts, this compound demonstrated superior efficacy in reducing the viability of these resistant populations when combined with standard chemotherapeutics .

Broader Implications in Oncology

Beyond TNBC, this compound's inhibition of RSK pathways suggests potential applications in other cancers where RSK plays a pivotal role. For instance:

  • Acute Myeloid Leukemia (AML) : Inhibition of RSK has been shown to affect FLT3-ITD acute myeloid leukemia cell lines, indicating that this compound may also be effective against this type of leukemia .
  • Combination Therapies : The ability to enhance the effectiveness of existing chemotherapy regimens positions this compound as a valuable candidate for combination therapies aimed at improving patient outcomes across various malignancies.

Mechanism of Action

LJI308 exerts its effects by inhibiting the activity of the ribosomal S6 kinase family. It binds to the ATP-binding site of the N-terminal kinase domain of RSK, preventing the phosphorylation of downstream targets such as the Y-box binding protein-1 (YB-1). This inhibition leads to the suppression of cancer cell growth and proliferation, particularly in triple-negative breast cancer cells .

Comparison with Similar Compounds

Key Similar RSK Inhibitors

BI-D1870

  • Target and Potency : BI-D1870 is a pan-RSK inhibitor with an IC₉₀ of 2 μM in CSC eradication assays .
  • Selectivity : Less selective than LJI308, with broader kinase inhibition .
  • Efficacy : Reduces CSC viability but requires higher doses (2 μM IC₉₀) compared to this compound (5 μM IC₉₀) for similar effects .
  • Limitations : Inferior selectivity and lack of clinical development due to toxicity concerns .

Luteolin

  • Target and Potency: A natural flavonoid inhibiting RSK at high concentrations (IC₉₀: 50 μM) .
  • Selectivity: Low selectivity, with multiple off-target effects due to its polyphenolic structure.
  • Efficacy : Moderately effective against CSCs but requires 10-fold higher doses than this compound .
  • Limitations : Poor pharmacokinetics (PK) and low potency limit therapeutic utility .

LJH685

  • Target and Potency : Structurally related to this compound, with similar IC₅₀ values (0.004–0.013 μM) against RSK1-3 .
  • Selectivity : High selectivity for RSK isoforms, comparable to this compound .
  • Efficacy : Inhibits anchorage-independent growth in TNBC models but shows variable potency in colony formation assays .
  • Limitations : Poor PK profiles, like this compound, preclude in vivo use .

PMD-026

  • Clinical Status : First RSK inhibitor in Phase 1/1b trials for metastatic breast cancer (NCT04115306) .
  • Advantages : Improved PK properties over this compound and LJH685.
  • Limitations : Preclinical data on CSC targeting remain unpublished.

Comparative Data Table

Compound Target(s) IC₅₀/IC₉₀ Selectivity CSC Efficacy (IC₉₀) PK Profile Clinical Stage
This compound RSK1-4 0.004–0.013 μM High (200-fold over S6K1) 5 μM Poor Preclinical
BI-D1870 RSK 2 μM (IC₉₀) Moderate 2 μM Moderate Preclinical
Luteolin RSK, others 50 μM (IC₉₀) Low 50 μM Poor Preclinical
LJH685 RSK1-4 0.004–0.013 μM High 5 μM (est.) Poor Preclinical
PMD-026 RSK N/A N/A N/A Improved Phase 1/1b

Research Findings and Clinical Implications

  • Efficacy in Models :
    • This compound reduces soft agar colony formation by >90% in TNBC cell lines (MDA-MB-231, SUM149) at 10 μM, outperforming BI-D1870 .
    • In CSC-enriched spheroid cultures, this compound (5 μM) decreases viability by 70–80%, surpassing luteolin (50 μM) .
  • Selectivity Advantages :
    • This compound exhibits 200-fold greater selectivity for RSK over S6K1 (IC₅₀: 0.8 μM vs. 0.004 μM for RSK2) .
  • Limitations :
    • Poor oral bioavailability and rapid clearance hinder in vivo application .
  • Future Directions :
    • Structural optimization to improve PK properties.
    • Combination therapies with chemotherapeutics or AKT inhibitors to enhance efficacy .

Biological Activity

LJI308 is a potent pan-ribosomal S6 protein kinase (RSK) inhibitor, recognized for its selective action against various RSK isoforms. This compound has gained attention in cancer research, particularly for its role in inhibiting the growth of triple-negative breast cancer (TNBC) and its potential to overcome chemoresistance by targeting cancer stem cells (CSCs).

Chemical Profile

  • Chemical Name : 2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol
  • Molecular Weight : 368.38 g/mol
  • Purity : ≥98%
  • IC50 Values : 4 to 13 nM (indicates high potency against RSK) .

This compound functions primarily by inhibiting the phosphorylation of Y-box binding protein 1 (YB-1), a transcription factor associated with tumor growth and drug resistance. The inhibition of YB-1 phosphorylation disrupts its role in promoting cancer cell proliferation and survival, particularly in TNBC cells, which are notoriously difficult to treat due to their aggressive nature and high recurrence rates .

Triple-Negative Breast Cancer

Research indicates that this compound effectively suppresses the growth of TNBC cell lines. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 90%) in transformed TNBC cells while sparing non-tumorigenic mammary epithelial cells . The compound's efficacy was attributed to its ability to induce apoptosis, as evidenced by an increase in annexin V-positive apoptotic cells following treatment.

Cancer Stem Cells Targeting

This compound shows promise in targeting CSC populations within tumors. In experimental models, this compound not only reduced bulk tumor cell viability but also effectively targeted CSCs, which are often resistant to conventional therapies. This dual action suggests that this compound could be pivotal in preventing tumor recurrence by eradicating both differentiated cancer cells and their stem-like counterparts .

Comparative Efficacy with Other RSK Inhibitors

In studies comparing this compound with other RSK inhibitors like BI-D1870 and luteolin, this compound exhibited superior selectivity and potency. For instance, it demonstrated a more pronounced effect on CSC viability compared to traditional chemotherapeutics, highlighting its potential as a "silver bullet" for TNBC treatment .

Case Study: Inhibition of YB-1 Phosphorylation

In vitro experiments showed that pretreatment with this compound significantly inhibited ionizing radiation-induced phosphorylation of YB-1 across various breast cancer cell lines. This finding underscores the compound's role in modulating stress response pathways critical for tumor survival .

Research Findings on Immune Response Modulation

This compound has been observed to influence immune response pathways. In melanoma models, it induced the expression of antigen presentation genes such as HLA-DQA2 and CD74, suggesting a potential role in enhancing anti-tumor immunity when used alongside other therapeutic modalities .

Summary of Key Research Findings

StudyFocusFindings
Jain et al., 2015RSK InhibitionIdentified this compound as a potent RSK inhibitor with high selectivity .
Davies et al., 2015CSC TargetingDemonstrated that this compound effectively targets CSCs in TNBC models .
Aronchik et al., 2014Tumor GrowthShowed significant suppression of tumor growth in various cancer types .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of LJI308 in targeting chemoresistant cancer cells?

this compound specifically inhibits p90 ribosomal S6 kinase (RSK), a key regulator of cancer stem cell (CSC) survival pathways. By blocking RSK activity, it disrupts CSC maintenance and sensitizes triple-negative breast cancer (TNBC) cells to chemotherapy. Notably, this compound exhibits selectivity for transformed cells, sparing non-tumorigenic human mammary epithelial cells (HMECs) .

Q. Which experimental models are commonly used to evaluate this compound efficacy in preclinical studies?

Standard models include TNBC cell lines (e.g., MDA-MB-231, SUM149) and chemoresistant derivatives (e.g., HTRZ, HTRY-LT1/2). Dose-response experiments typically use this compound concentrations ranging from 0.1 to 10 μM, with cell viability assessed via ATP-based assays (e.g., CellTiter-Glo) at 72 hours post-treatment .

Q. What are the key parameters for designing a cell viability assay with this compound?

  • Use ATP-based assays to measure metabolic activity.
  • Include a dose-response curve (e.g., 0–10 μM) with triplicate technical replicates.
  • Normalize data to untreated controls and account for plate-edge effects.
  • Validate results with complementary assays (e.g., apoptosis markers, clonogenic survival) .

Q. How does this compound selectivity for cancer cells influence experimental design?

Prioritize comparative studies between tumorigenic (e.g., HTRY-LT1) and non-tumorigenic (e.g., parental HMECs) cell lines. Include IC50 calculations and assess off-target effects using kinase profiling panels .

Advanced Research Questions

Q. How can researchers address contradictions in reported this compound efficacy across different cancer models?

  • Variable CSC Prevalence: Stratify models based on CSC markers (e.g., ALDH1, CD44+/CD24−).
  • RSK Isoform Specificity: Quantify RSK1/2/3 expression via qPCR or western blot.
  • Microenvironment Factors: Co-culture with fibroblasts or immune cells to mimic in vivo conditions.
  • Data Validation: Use orthogonal methods (e.g., RNAi knockdown) to confirm RSK dependency .

Q. What methodological considerations are critical for integrating this compound with existing therapies?

  • Sequential vs. Concurrent Administration: Test timing effects (e.g., pre-treatment with this compound followed by paclitaxel).
  • Synergy Analysis: Apply the Chou-Talalay combination index method.
  • CSC Monitoring: Use flow cytometry for CSC marker quantification post-treatment .

Q. How should researchers design in vivo studies to evaluate this compound’s impact on tumor dissemination?

  • Model Selection: Use patient-derived xenografts (PDXs) or orthotopic TNBC models.
  • Dosing Optimization: Conduct pharmacokinetic studies to determine effective plasma concentrations.
  • Endpoint Analysis: Measure metastatic burden via bioluminescence imaging and immunohistochemistry for CSC markers .

Q. What strategies resolve data inconsistencies in this compound’s dose-response relationships?

  • Normalization: Adjust for baseline viability differences between cell lines.
  • Hill Slope Analysis: Evaluate cooperativity in dose-response curves.
  • Outlier Detection: Apply Grubbs’ test to exclude non-physiological responses .

Q. Data Analysis and Reporting

Q. How should raw data from this compound experiments be processed and presented?

  • Raw Data Inclusion: Place large datasets (e.g., viability measurements across 10 concentrations) in appendices.
  • Processed Data: Highlight key results (e.g., IC50 values) in main figures with error bars (SEM).
  • Uncertainty Reporting: Detail instrument precision (e.g., plate reader CV <5%) and biological variability .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • PICO Framework: Define Population (e.g., TNBC CSCs), Intervention (this compound dose), Comparison (vehicle control), Outcome (viability reduction).
  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Properties

IUPAC Name

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJEQHNWKQNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.